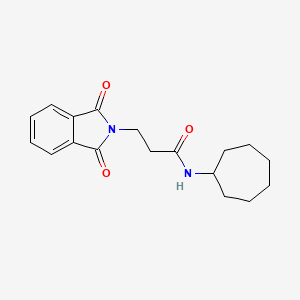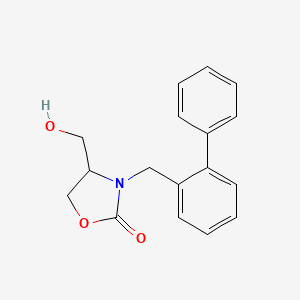![molecular formula C17H26N2O4 B5568490 {(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)
{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields. It involves intricate synthesis methods and detailed molecular analysis to understand its characteristics and behavior.
Synthesis Analysis
The synthesis of similar complex molecules often involves starting materials like Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, using reagents such as tertbutoxybis(dimethylamino) methane (TBDMAM) for selective formation of chalcones (Malathi & Chary, 2019).
Molecular Structure Analysis
Structural determination often employs spectroscopic techniques like IR, NMR, and mass analysis, coupled with X-ray diffraction studies. This approach helps in understanding the conformation and geometry of the molecule, including bond angles and distances (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical behavior of such molecules can be intricate. For instance, reactions involving N-substituted pyrrolidinones have led to the formation of dimethoxy-pyrrolin-2-ones under certain conditions (Bellesia et al., 2001).
Physical Properties Analysis
Physical properties like crystal structure and molecular conformation are typically analyzed through X-ray diffraction. This analysis provides insights into the compound's stability, conformation in different states, and intermolecular interactions (Elaatiaoui et al., 2014).
Chemical Properties Analysis
Chemical properties can be explored through various spectroscopic studies and theoretical calculations, such as density functional theory (DFT). These studies help in understanding aspects like molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties (Huang et al., 2021).
Applications De Recherche Scientifique
Methanol as a Reactant and Solvent
Methanol plays a crucial role in various chemical reactions, serving both as a reactant and a solvent. For instance, methanol has been utilized in the Production of Methanol from Aromatic Acids by certain strains of Pseudomonas putida, where it acts as a product of the metabolism of certain aromatic compounds (Donnelly & Dagley, 1980). Similarly, in the field of Second-Order Nonlinear Optics , methanol serves as a crystallization solvent to achieve noncentrosymmetric structures crucial for nonlinear optical properties (Li et al., 2012).
Catalytic Reactions
Methanol has been explored as a C1 Synthon and Hydrogen Source in catalytic reactions, such as the N-methylation of amines, highlighting its versatility and potential in organic synthesis and energy technologies (Sarki et al., 2021).
Crystal Growth and Characterization
The compound's related structures have been studied for Crystal Growth and Characterization , where methanol is used to obtain single crystals for X-ray studies, contributing to the understanding of crystal packing and the effects on physical properties (Dai et al., 2014).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-18(2)8-13-9-19(10-14(13)11-20)17(21)12-5-15(22-3)7-16(6-12)23-4/h5-7,13-14,20H,8-11H2,1-4H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILJXRJDKWRQJ-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CC1CO)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)
![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)


![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)
